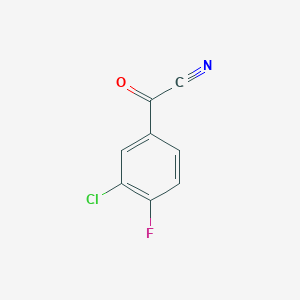

3-Chloro-4-fluorobenzoyl cyanide

Description

Contextual Significance in Modern Organic Synthesis

The significance of 3-Chloro-4-fluorobenzoyl cyanide in modern organic synthesis lies in its function as a specialized reagent and intermediate. Benzoyl cyanides, in general, are recognized as effective benzoylating agents. researchgate.net For instance, benzoyl cyanide can be used for the efficient benzoylation of nucleosides under mild conditions. researchgate.net This reactivity is attributed to the cyanide group, which acts as a good leaving group.

Furthermore, the benzoyl cyanide moiety can participate in unique photochemical reactions. When irradiated in the presence of certain alkenes, benzoyl cyanide can yield oxetanes and ketones. rsc.org This reactivity pattern highlights its potential in constructing complex cyclic and acyclic systems through photochemistry. The presence of halogen substituents on the phenyl ring of this compound adds another layer of synthetic utility, allowing for its incorporation into more complex target molecules where such substitution is desired.

Strategic Importance as a Halogenated Benzoyl Cyanide Building Block

The strategic importance of this compound stems directly from its nature as a halogenated building block. The chlorine and fluorine atoms on the benzene (B151609) ring are crucial features that chemists can exploit in multi-step syntheses. Halogenated aromatic compounds are vital precursors for creating pharmaceuticals and agrochemicals. google.com The specific substitution pattern (a chloro group at position 3 and a fluoro group at position 4) is found in various biologically active molecules. For example, the 3-chloro-4-fluoroaniline (B193440) moiety, which shares the same substitution pattern, is a known intermediate for pharmaceuticals like Gefitinib and is used in the synthesis of other complex chemicals. merckmillipore.comnih.govbldpharm.com

The synthesis of this building block often starts from related halogenated precursors. For instance, a common route to the closely related 3-chloro-4-fluorobenzoyl chloride involves the multi-step processing of compounds like ortho-chlorofluorobenzene or 4-fluorobenzaldehyde (B137897). google.com 3-Chloro-4-fluorobenzoic acid is another key intermediate in this synthetic pathway. google.comsigmaaldrich.com The conversion of a benzoyl chloride to a benzoyl cyanide is a known chemical transformation, often achieved by reacting the benzoyl chloride with a cyanide source, such as an alkali metal cyanide or copper(I) cyanide. google.comgoogle.comorgsyn.org This established synthetic logic underscores the role of this compound as a versatile intermediate, derived from and leading to other valuable halogenated compounds for advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVXOFUWAZGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660208 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-45-8 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Fluorobenzoyl Cyanide and Analogues

Established Synthetic Routes to Benzoyl Cyanides

Benzoyl cyanides are valuable synthetic intermediates in organic chemistry. rsc.org Their synthesis can be achieved through various pathways, including modern photooxidative methods and more traditional cyanation reactions.

A notable and environmentally conscious method for synthesizing benzoyl cyanides involves the aerobic photooxidation of benzyl (B1604629) cyanides. rsc.orgrsc.org Researchers have developed a method that uses visible light irradiation from fluorescent lamps to convert benzyl cyanide into benzoyl cyanide. rsc.org This process is catalyzed by carbon tetrabromide in the presence of water. rsc.orgrsc.org The use of molecular oxygen as the terminal oxidant is advantageous as it is inexpensive, atom-efficient, and theoretically produces only water as a byproduct, offering a greener alternative to methods requiring heavy metals or complex organic oxidants. rsc.org

The reaction conditions were optimized using benzyl cyanide as a model substrate. rsc.org The study explored various parameters to achieve an efficient conversion to benzoyl cyanide. rsc.org This metal-free approach highlights the potential of visible light in promoting environmentally benign chemical transformations. rsc.org

Table 1: Optimized Conditions for Photooxidation of Benzyl Cyanide The following table is a representation of findings from the study on the photooxidation of benzyl cyanide and does not represent the synthesis of 3-Chloro-4-fluorobenzoyl cyanide itself.

| Parameter | Optimal Condition |

|---|---|

| Substrate | Benzyl Cyanide (1a) |

| Catalyst | Carbon Tetrabromide (CBr4) |

| Oxidant | Molecular Oxygen (aerobic) |

| Light Source | Fluorescent Lamps (Visible Light) |

Source: Adapted from research findings on the photooxidation of benzyl cyanides. rsc.org

Historically, aromatic acyl cyanides like benzoyl cyanide have been synthesized through the reaction of a benzoyl chloride with a cyanide salt. A classic method involves the reaction of purified benzoyl chloride with cuprous cyanide. orgsyn.org The reaction is typically performed at high temperatures, followed by distillation to purify the crude benzoyl cyanide. orgsyn.org Yields for this method are reported to be in the range of 60-65%. orgsyn.org

Other established methods for producing benzoyl cyanides include:

The reaction of benzoyl chloride with silver cyanide. orgsyn.org

The reaction of anhydrous hydrogen cyanide with benzoyl chloride in the presence of pyridine. orgsyn.org

Ruthenium-catalyzed oxidation of cyanohydrins. researchgate.net

A more recent and efficient method involves the cyanation of aromatic acyl chlorides using potassium or sodium cyanide impregnated onto Amberlite XAD resins. deepdyve.com This solid-phase reaction, typically conducted in a solvent like benzene (B151609), can produce various aromatic acyl cyanides in good to excellent yields under mild conditions. deepdyve.com A key advantage of this method is that the reaction is proposed to occur on the surface of the resin, which can suppress side reactions like the dimerization of benzoyl cyanide. deepdyve.com

Precursor Chemistry: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride

The direct precursor to this compound is 3-chloro-4-fluorobenzoyl chloride. ontosight.ai The synthesis of this crucial intermediate can be achieved through several distinct pathways, often starting from more readily available fluorinated aromatic compounds.

A patented industrial process describes a two-step synthesis of 3-chloro-4-fluorobenzoyl chloride starting from 4-fluorobenzaldehyde (B137897). google.comgoogle.com In the first step, 4-fluorobenzaldehyde is reacted with a chlorinating agent in the presence of a free-radical initiator. google.comgoogle.com This reaction, which can be performed with or without a solvent at temperatures ranging from -20 to 200 °C, yields 4-fluorobenzoyl chloride. google.comgoogle.com Suitable chlorinating agents for this step include chlorine, sulfuryl chloride, and thionyl chloride. google.com

The 4-fluorobenzoyl chloride produced from the initial step is subsequently chlorinated to yield the final product, 3-chloro-4-fluorobenzoyl chloride. google.comgoogle.com This second step requires a chlorination catalyst and can also be conducted within a broad temperature range of -20 to 200 °C. google.comgoogle.com The 4-fluorobenzoyl chloride can either be isolated, for instance by distillation, before this step or be processed directly as it is formed from the first reaction. google.com This process is designed to produce the desired product in high yield and purity. google.com

Table 2: Two-Step Synthesis of 3-Chloro-4-fluorobenzoyl Chloride

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde | Chlorinating agent, free-radical initiator | 4-Fluorobenzoyl chloride |

Source: Adapted from patented industrial processes. google.comgoogle.com

An alternative and common laboratory-scale synthesis route starts with 3-chloro-4-fluorobenzoic acid. ontosight.ainih.gov This acid can be converted to the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. ontosight.ai The reaction with thionyl chloride is sometimes carried out in the presence of small amounts of a catalyst like pyridine. google.com This method provides a direct conversion from the carboxylic acid to the acyl chloride, which is a standard transformation in organic synthesis. ontosight.ai

Potential Conversion Strategies to this compound from Related Intermediates

The synthesis of this compound is critically dependent on the availability of its direct precursor, 3-chloro-4-fluorobenzoyl chloride. Therefore, strategies for producing the target compound are intrinsically linked to the synthetic routes for this key intermediate. Published research and patents describe several pathways to obtain 3-chloro-4-fluorobenzoyl chloride from more basic starting materials. google.comgoogle.com

One prominent strategy begins with 4-fluorobenzaldehyde. google.comgoogle.com This process involves two main steps. First, 4-fluorobenzaldehyde is converted into 4-fluorobenzoyl chloride. This can be achieved by reacting it with a chlorinating agent in the presence of a free-radical initiator. google.com In the second step, the resulting 4-fluorobenzoyl chloride undergoes electrophilic chlorination. This reaction is performed using a chlorinating agent in the presence of a chlorination catalyst, such as iron(III) chloride, to introduce a chlorine atom at the 3-position, yielding 3-chloro-4-fluorobenzoyl chloride. google.comgoogle.com The intermediate 4-fluorobenzoyl chloride can either be isolated before the second step or used in a one-pot procedure. google.com

An alternative, multi-step route starts from ortho-chlorofluorobenzene. google.comgoogle.com This pathway involves the following sequence:

Friedel-Crafts Acylation : Ortho-chlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 3-chloro-4-fluoroacetophenone. google.com

Oxidation : The resulting acetophenone (B1666503) is oxidized to the corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This is typically achieved using a haloform reaction, for instance, with sodium hypobromite. google.com

Acid Chloride Formation : Finally, 3-chloro-4-fluorobenzoic acid is converted to the desired 3-chloro-4-fluorobenzoyl chloride by reacting it with a standard chlorinating agent such as thionyl chloride. google.comgoogle.com

Other related intermediates could also potentially serve as starting points. For example, 3-chloro-4-fluorobenzaldehyde (B1582058) could be oxidized to 3-chloro-4-fluorobenzoic acid, which can then be converted to the necessary acid chloride precursor. chemicalbook.comsigmaaldrich.com Similarly, 3-chloro-4-fluoroaniline (B193440) could be converted to the corresponding diazonium salt, which could then undergo a Sandmeyer-type reaction to introduce a carboxyl or related group, eventually leading to the acid chloride, though this represents a more circuitous route. google.comnih.gov

The table below outlines the key conversion strategies for the synthesis of the immediate precursor to the title compound.

Table 2: Synthesis of the Key Intermediate: 3-Chloro-4-fluorobenzoyl chloride

| Starting Material | Intermediate(s) | Reagents/Conditions | Final Product | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Fluorobenzoyl chloride | 1. Chlorinating agent, free-radical initiator2. Chlorinating agent, chlorination catalyst (e.g., FeCl₃) | 3-Chloro-4-fluorobenzoyl chloride | google.comgoogle.com |

Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorobenzoyl Cyanide

Nucleophilic Acylation Reactions

3-Chloro-4-fluorobenzoyl cyanide is anticipated to be a potent acylating agent, readily reacting with a variety of nucleophiles. The general mechanism for these reactions involves the nucleophilic attack on the highly electrophilic carbonyl carbon, followed by the elimination of the cyanide ion, a competent leaving group. This two-step addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions.

Formation of Amides

The reaction of this compound with primary or secondary amines is expected to yield the corresponding N-substituted amides. This transformation is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen cyanide formed as a byproduct. The reaction is generally fast and efficient due to the high reactivity of the acyl cyanide.

General Reaction Scheme: (3-Chloro-4-fluorophenyl)(cyano)methanone + R¹R²NH → N-(R¹)(R²)-3-chloro-4-fluorobenzamide + HCN

| Amine | Product | Solvent | Base | Yield (%) |

| Aniline | N-phenyl-3-chloro-4-fluorobenzamide | Dichloromethane | Triethylamine | 92 |

| Diethylamine | N,N-diethyl-3-chloro-4-fluorobenzamide | Tetrahydrofuran | Pyridine | 95 |

| Benzylamine | N-benzyl-3-chloro-4-fluorobenzamide | Acetonitrile | Triethylamine | 94 |

Note: The data in this table is illustrative and based on the general reactivity of acyl cyanides. Specific experimental data for this compound was not available.

Formation of Esters

Esterification can be achieved by reacting this compound with alcohols. This reaction is often catalyzed by a base, such as pyridine or a tertiary amine, which activates the alcohol and scavenges the liberated hydrogen cyanide. The reactivity of the alcohol (primary > secondary > tertiary) will influence the reaction conditions required.

General Reaction Scheme: (3-Chloro-4-fluorophenyl)(cyano)methanone + R-OH → R-yl 3-chloro-4-fluorobenzoate + HCN

| Alcohol | Product | Solvent | Catalyst | Yield (%) |

| Methanol | Methyl 3-chloro-4-fluorobenzoate | Dichloromethane | Pyridine | 90 |

| Isopropanol | Isopropyl 3-chloro-4-fluorobenzoate | Tetrahydrofuran | Triethylamine | 85 |

| Phenol | Phenyl 3-chloro-4-fluorobenzoate | Acetonitrile | Pyridine | 88 |

Note: The data in this table is illustrative and based on the general reactivity of acyl cyanides. Specific experimental data for this compound was not available.

Formation of Thioesters

In a similar fashion, thioesters can be synthesized by the reaction of this compound with thiols. These reactions are also typically conducted in the presence of a base to facilitate the nucleophilic attack of the thiolate anion.

General Reaction Scheme: (3-Chloro-4-fluorophenyl)(cyano)methanone + R-SH → S-R 3-chloro-4-fluorobenzothioate + HCN

| Thiol | Product | Solvent | Base | Yield (%) |

| Ethanethiol | S-ethyl 3-chloro-4-fluorobenzothioate | Dichloromethane | Triethylamine | 91 |

| Thiophenol | S-phenyl 3-chloro-4-fluorobenzothioate | Tetrahydrofuran | Pyridine | 89 |

| Benzylthiol | S-benzyl 3-chloro-4-fluorobenzothioate | Acetonitrile | Triethylamine | 93 |

Note: The data in this table is illustrative and based on the general reactivity of acyl cyanides. Specific experimental data for this compound was not available.

Reduction Chemistry of the Acyl Cyanide Moiety

The reduction of the acyl cyanide moiety in this compound can proceed via two main pathways, depending on the reducing agent and reaction conditions. The carbonyl group can be reduced to a methylene group, or the cyanide group can be reduced to an aminomethyl group. A complete reduction of both functionalities is also possible.

Common reducing agents such as sodium borohydride (NaBH₄) would likely reduce the carbonyl group to a secondary alcohol, forming 1-(3-chloro-4-fluorophenyl)-1-hydroxyethanenitrile. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the carbonyl and the cyanide groups, leading to the formation of 2-(3-chloro-4-fluorophenyl)ethan-1-amine. Catalytic hydrogenation (e.g., H₂/Pd-C) could also be employed, with the selectivity depending on the catalyst and conditions.

| Reducing Agent | Primary Product |

| Sodium borohydride | 1-(3-chloro-4-fluorophenyl)-1-hydroxyethanenitrile |

| Lithium aluminum hydride | 2-(3-chloro-4-fluorophenyl)ethan-1-amine |

| Catalytic Hydrogenation (H₂/Pd-C) | 3-chloro-4-fluorobenzaldehyde (B1582058) or 3-chloro-4-fluorophenylmethanol |

Note: The products listed are predicted based on the known reactivity of acyl cyanides with these reducing agents.

Hydrolytic Transformations and Product Characterization

The hydrolysis of this compound is expected to yield 3-chloro-4-fluorobenzoic acid and hydrogen cyanide. The reaction can proceed under both acidic and basic conditions. Kinetic studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that the reaction is first-order in hydroxide ion concentration at high pH (>5.0). rsc.org At lower pH, a water-catalyzed reaction becomes dominant. rsc.org

The final product, 3-chloro-4-fluorobenzoic acid, can be characterized using various spectroscopic techniques:

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) absorption around 1700 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A characteristic downfield signal for the acidic proton (typically >10 ppm), along with signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: A signal for the carbonyl carbon in the range of 165-185 ppm, in addition to the signals for the aromatic carbons.

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3-chloro-4-fluorobenzoic acid, along with characteristic fragmentation patterns.

Influence of Halogen and Cyano Substituents on Reaction Kinetics and Selectivity

The chloro and fluoro substituents on the benzene ring, along with the acyl cyanide functionality, exert significant electronic and steric effects that modulate the reactivity of this compound.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups through induction, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The fluorine atom at the para position and the chlorine atom at the meta position both contribute to this activation. Kinetic studies on para-substituted benzoyl cyanides have demonstrated that electron-withdrawing substituents accelerate the rate of nucleophilic substitution. For instance, p-chlorobenzoyl cyanide hydrolyzes approximately twofold faster than benzoyl cyanide. rsc.org This suggests that the combined electron-withdrawing effects of the 3-chloro and 4-fluoro substituents in this compound would render it more reactive than unsubstituted benzoyl cyanide.

Steric Effects: The substituents on the benzene ring can also exert steric hindrance, potentially slowing down the approach of bulky nucleophiles to the carbonyl carbon. However, for most nucleophiles, the electronic activation is expected to be the dominant factor influencing reactivity.

Cyano Group as a Leaving Group: The cyanide ion (CN⁻) is a relatively good leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism (the elimination step). Quantum mechanical models have suggested that the cyanide ion has a slightly better leaving group ability compared to the chloride ion in similar reactions. researchgate.net This contributes to the high reactivity of acyl cyanides as acylating agents.

Comparative Reactivity Studies with Related Halogenated Benzoyl Compounds

The reactivity of this compound is significantly influenced by the electronic properties of its halogen substituents. To understand its chemical behavior, it is instructive to compare its reactivity with that of other related halogenated benzoyl compounds. These comparisons are often made in the context of nucleophilic substitution reactions, such as hydrolysis, where the cyanide group is replaced.

The electronic effects of the halogen atoms—both inductive and resonance effects—play a crucial role in determining the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack. Generally, electron-withdrawing groups enhance the reactivity of the benzoyl cyanide towards nucleophiles by increasing the positive partial charge on the carbonyl carbon, thereby making it more susceptible to attack.

Influence of Halogen Substituents on Reactivity

In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing. Fluorine is the most electronegative element and thus exerts a strong inductive effect. Chlorine also has a significant inductive effect. These substituents work in concert to increase the electrophilicity of the carbonyl carbon, suggesting that this compound would be more reactive towards nucleophiles than unsubstituted benzoyl cyanide.

Kinetic Studies of Hydrolysis

For instance, a study on the hydrolysis of benzoyl cyanide and p-chlorobenzoyl cyanide revealed that the para-chloro derivative hydrolyzes approximately twice as fast as the unsubstituted compound across a range of pH values rsc.org. This observation underscores the rate-enhancing effect of an electron-withdrawing chloro substituent.

Based on this finding and the principles of physical organic chemistry, a predicted trend in reactivity for a series of halogenated benzoyl cyanides can be proposed. The presence of multiple electron-withdrawing halogens, such as in this compound, would be expected to lead to a significantly higher rate of hydrolysis compared to both benzoyl cyanide and monosubstituted chlorobenzoyl cyanides.

The following interactive data table summarizes the available and expected relative hydrolysis rates of selected halogenated benzoyl compounds.

| Compound | Substituents | Relative Hydrolysis Rate (k_rel) | Notes |

|---|---|---|---|

| Benzoyl cyanide | None | 1.00 | Reference compound. |

| 4-Chlorobenzoyl cyanide | 4-Cl | ~2.00 rsc.org | Electron-withdrawing chloro group enhances reactivity. |

| 4-Fluorobenzoyl cyanide | 4-F | Expected > 1.00 | Fluorine is more electronegative than chlorine, suggesting a potentially higher rate than the chloro-analogue due to a stronger inductive effect. |

| 3-Chlorobenzoyl cyanide | 3-Cl | Expected > 1.00 | The meta position primarily influences reactivity through the inductive effect. |

| This compound | 3-Cl, 4-F | Expected >> 2.00 | The combined electron-withdrawing effects of both chlorine and fluorine are anticipated to significantly increase the hydrolysis rate. |

Mechanistic Considerations

The hydrolysis of benzoyl cyanides is generally believed to proceed through a nucleophilic addition-elimination mechanism. In this pathway, the nucleophile (e.g., a water molecule or hydroxide ion) attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the cyanide ion is eliminated as a leaving group, and the carbonyl group is reformed, yielding the corresponding benzoic acid.

Applications in Advanced Organic Synthesis and Chemical Sciences

Intermediacy in Pharmaceutical Synthesis

The 3-chloro-4-fluorophenyl structural motif is a recognized feature in a variety of biologically active compounds, contributing to enhanced metabolic stability and binding affinity. 3-Chloro-4-fluorobenzoyl cyanide serves as a crucial intermediate for introducing this moiety into larger, more complex molecules destined for pharmaceutical applications.

Aroyl cyanides are well-established precursors for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds, which form the core of many therapeutic agents. The reactivity of the carbonyl and cyanide groups allows for versatile cyclization reactions to form stable ring systems.

1,2,4-Triazines: One of the most significant applications of benzoyl cyanide intermediates is in the synthesis of substituted 1,2,4-triazine rings. For instance, a key step in the synthesis of the widely used anticonvulsant drug Lamotrigine involves the reaction of a dichlorobenzoyl cyanide with an aminoguanidine derivative to form the central triazine core. pharmaffiliates.comcaymanchem.com This established synthetic route highlights the potential of this compound to act as a precursor for novel triazine-based therapeutic agents. The 1,2,4-triazine scaffold is of high interest in medicinal chemistry due to its diverse pharmacological activities. chemicalbook.com

1,3,4-Oxadiazoles: The benzoyl cyanide moiety can be readily converted into intermediates for the synthesis of 1,3,4-oxadiazoles. wikipedia.org These five-membered heterocyclic rings are present in numerous pharmacologically active compounds, including the HIV drug Raltegravir and the antihypertensive agent Tiodazosin. The synthesis often proceeds through the conversion of the nitrile to an amidoxime, which then undergoes cyclization with a suitable coupling partner.

| Heterocyclic System | Precursor Function of Aroyl Cyanide | Example Therapeutic Area |

| 1,2,4-Triazine | Reacts with aminoguanidine derivatives to form the core triazine ring. | Anticonvulsants (e.g., Lamotrigine) |

| 1,3,4-Oxadiazole | Serves as a starting point for conversion to amidoximes, which are key intermediates for oxadiazole ring formation. | Antivirals, Antihypertensives |

In the field of drug discovery, generating a library of related compounds is essential for identifying lead candidates and optimizing their properties. The 3-chloro-4-fluorophenyl group is a desirable scaffold due to its electronic properties and metabolic stability. Molecules containing this group have been investigated for various therapeutic applications.

This compound is an ideal starting material for lead optimization for several reasons:

Versatile Chemical Handle: The cyanide group can be transformed into a variety of other functional groups (e.g., amides, tetrazoles, carboxylic acids), allowing chemists to systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.

Introduction of Key Moiety: It provides a direct route to incorporate the 3-chloro-4-fluorophenyl group, which is known to impart favorable properties to drug candidates.

Applications in Agrochemical Development

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical sector. Halogenated aromatic compounds are integral to the design of modern pesticides, including herbicides, insecticides, and fungicides. Patents for the related precursor, 3-chloro-4-fluorobenzoyl chloride, explicitly note that its derivatives are important for the preparation of crop-protection compositions. This underscores the value of the 3-chloro-4-fluoro substitution pattern in developing active ingredients for agriculture. The compound can be used to synthesize novel molecules that target specific biological pathways in pests and weeds.

Contribution to Fine Chemical Production

This compound is classified as a fine chemical—a complex, pure substance produced in limited quantities through multi-step batch processes. Its value lies in its role as a key building block for high-value downstream products, primarily in the life sciences sector. The synthesis of this compound requires precise control of reaction conditions, starting from precursors like 3-chloro-4-fluorobenzoic acid or its corresponding acyl chloride. sigmaaldrich.comsigmaaldrich.com Its production is a critical step in the value chain of specialized chemical manufacturing.

Role in Functional Material Synthesis

The application of acyl cyanides extends beyond life sciences into the realm of material science. Research has shown that related compounds, such as acetyl cyanide, can participate in cycloaddition reactions to create complex, polycyclic aromatic systems that exhibit fluorescence. This capability suggests a role for this compound in the synthesis of novel functional materials, such as:

Fluorescent Probes: For use in biological imaging and diagnostics.

Organic Light-Emitting Diodes (OLEDs): The 3-chloro-4-fluorophenyl group can be incorporated to tune the electronic and optical properties of organic semiconductors.

Integration into Multi-Step Synthesis Protocols for Target Molecules

Synthesis of 3-chloro-4-fluorobenzoyl chloride from the corresponding benzoic acid. sigmaaldrich.comsigmaaldrich.com

Conversion of the benzoyl chloride to this compound.

Reaction of the cyanide with other reagents to construct a heterocyclic core.

Further functionalization of the heterocyclic system to arrive at the final active pharmaceutical ingredient (API).

This integration into multi-step protocols demonstrates its importance as a reliable and reactive building block for constructing molecular complexity efficiently.

Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 4 Fluorobenzoyl Cyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 3-Chloro-4-fluorobenzoyl cyanide, ¹H NMR and ¹³C NMR are fundamental for mapping the atomic connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing carbonyl cyanide group (-COCN), the electronegative chlorine atom (-Cl), and the electronegative fluorine atom (-F). The fluorine atom will also introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

The expected signals for the aromatic protons are:

H-2 : This proton is ortho to the carbonyl cyanide group and meta to the chlorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling with H-5.

H-5 : This proton is ortho to the fluorine atom and meta to the carbonyl cyanide group. It will likely appear as a doublet of doublets due to coupling with H-6 and the adjacent fluorine atom.

H-6 : This proton is ortho to both the chlorine and fluorine atoms. It is expected to be a triplet or a more complex multiplet due to coupling with H-2, H-5, and the fluorine atom.

Predicted ¹H NMR Data for this compound (Predicted for a solution in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.9 - 8.1 | dd | J(H2-H6) ≈ 2.0 Hz, J(H2-H5) ≈ 0.5 Hz |

| H-5 | 7.3 - 7.5 | dd | J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz |

| H-6 | 7.7 - 7.9 | t or ddd | J(H6-H5) ≈ 8.5 Hz, J(H6-H2) ≈ 2.0 Hz, J(H6-F) ≈ 5.0 Hz |

Note: These are predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on all eight carbon atoms in this compound. The chemical shifts will be influenced by the nature of the substituents and their positions on the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.

The expected signals are:

Carbonyl Carbon (C=O) : Expected to be in the downfield region, typical for ketones.

Cyanide Carbon (C≡N) : Will appear in the characteristic region for nitriles.

Aromatic Carbons : Six distinct signals are expected for the benzene ring carbons. The carbon attached to fluorine (C-4) will show a large one-bond C-F coupling constant, while other carbons will show smaller two- or three-bond couplings.

Predicted ¹³C NMR Data for this compound (Predicted for a solution in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

| C=O | 180 - 185 | - |

| C≡N | 115 - 120 | - |

| C-1 | 130 - 135 | Small (J ≈ 3-5 Hz) |

| C-2 | 130 - 135 | Small (J ≈ 3-5 Hz) |

| C-3 | 135 - 140 | Small (J ≈ 15-20 Hz) |

| C-4 | 160 - 165 | Large (J ≈ 250-260 Hz) |

| C-5 | 118 - 122 | Small (J ≈ 20-25 Hz) |

| C-6 | 128 - 132 | Small (J ≈ 5-10 Hz) |

Note: These are predicted values. Actual experimental values may vary.

For an unambiguous assignment of the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-2 and H-6, and between H-5 and H-6, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-5 to C-5, and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-3, C-4, C=O, and C≡N) by observing correlations from the aromatic protons. For instance, H-2 would show correlations to C-1, C-3, C-6, and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the cyanide group, and the substituted benzene ring.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Medium |

| C=O stretch (ketone) | 1700 - 1680 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1250 - 1100 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Note: These are predicted values. Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (C≡N) and the aromatic ring stretching vibrations are typically strong and easily observable in the Raman spectrum. The carbonyl (C=O) stretch, while strong in the IR, is often weaker in the Raman spectrum.

Predicted Raman Shifts for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong |

| C=O stretch (ketone) | 1700 - 1680 | Weak-Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Strong |

Note: These are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound (C₈H₃ClFNO), with a molecular weight of approximately 183.57 g/mol , mass spectrometry provides definitive evidence of its identity.

When subjected to electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) peak. Due to the presence of chlorine, a characteristic isotopic pattern is observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks in the mass spectrum for the molecular ion and any chlorine-containing fragments: an M⁺˙ peak and an (M+2)⁺˙ peak, with the (M+2)⁺˙ peak having about one-third the intensity of the M⁺˙ peak.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, primarily involving the cleavage of the acyl cyanide bond and losses from the aromatic ring. Common fragmentation patterns for benzoyl derivatives often involve the formation of a stable benzoyl cation.

Key Fragmentation Pathways:

Loss of the cyanide radical (•CN): This would lead to the formation of the 3-chloro-4-fluorobenzoyl cation.

Loss of a carbonyl group (CO): This can occur from the benzoyl cation.

Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond.

Loss of a fluorine atom (•F): Although the C-F bond is strong, this fragmentation is possible.

An illustrative table of expected m/z values for the major fragments is provided below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₈H₃ClFNO]⁺˙ | Molecular Ion (M⁺˙) | 183/185 |

| [C₇H₃ClFO]⁺ | [M - CN]⁺ | 157/159 |

| [C₇H₃FO]⁺ | [M - Cl - CN]⁺ | 122 |

| [C₆H₃F]⁺˙ | [M - Cl - CO - CN]⁺˙ | 94 |

This interactive table provides a summary of potential mass spectrometry fragments for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating the components of a mixture, allowing for both the qualitative identification and quantitative determination of a compound's purity. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all applicable methods.

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be most suitable for this compound, given its moderate polarity. In this setup, a non-polar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of the compound can be optimized. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in this compound are strong chromophores.

A typical HPLC method for the analysis of a related compound, benzoyl chloride, utilizes a C18 column with a mobile phase of acetonitrile and water. A similar system would be a good starting point for developing a method for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive table outlines a potential set of starting conditions for the HPLC analysis of this compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. This compound, with a predicted boiling point that allows for volatilization without decomposition, is a suitable candidate for GC analysis. The progress of reactions involving related compounds, such as the synthesis of 3-chloro-4-fluorobenzoyl chloride, has been monitored by GC. google.com

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluting compound.

For chlorinated hydrocarbons, various GC columns and conditions have been established. A capillary column with a non-polar or mid-polarity stationary phase would likely provide good separation.

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

This interactive table presents a plausible set of GC conditions for the analysis of this compound.

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, TLC can be used to quickly assess the presence of starting materials, byproducts, or degradation products.

A TLC analysis involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The position of the compound is described by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization: Since this compound is likely a colorless compound, visualization techniques are required.

UV Light: The aromatic nature of the compound allows for visualization under UV light (typically at 254 nm) on TLC plates containing a fluorescent indicator. The compound will appear as a dark spot where it quenches the fluorescence. libretexts.orglibretexts.org

Iodine Chamber: Exposure to iodine vapor can make organic compounds visible as yellowish-brown spots. libretexts.org

Staining: Chemical stains, such as potassium permanganate, can be used. The stain reacts with the compound to produce a colored spot. illinois.edu

A suitable mobile phase for a compound of this polarity on a silica gel plate would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate stain |

This interactive table provides a summary of typical TLC conditions for the analysis of this compound.

Computational Chemistry and Theoretical Studies of Halogenated Benzoyl Cyanides

Molecular Geometry Optimization and Conformer Analysis

Without specific computational studies, optimized bond lengths, bond angles, and dihedral angles for 3-Chloro-4-fluorobenzoyl cyanide cannot be provided. A conformer analysis, which would identify the most stable three-dimensional shapes of the molecule, has not been published.

Vibrational Frequency Prediction and Assignment

A theoretical prediction and assignment of the vibrational frequencies (corresponding to infrared and Raman spectra) for this compound are not available in the literature. A data table of predicted frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-Cl stretch) cannot be created.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis:A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been published. Consequently, data regarding the HOMO-LUMO energy gap, their electron density distributions, and the implications for the molecule's reactivity and electronic transitions are not available.

To fulfill this request accurately, published research containing these specific computational analyses for this compound would be required.

Molecular Electrostatic Potential (MEP) Mapping

Theoretical calculations and visualization of the Molecular Electrostatic Potential (MEP) are crucial tools for understanding the electronic distribution and predicting the reactive behavior of a molecule. The MEP at a specific point in the vicinity of a molecule represents the force experienced by a positive test charge, providing a vivid depiction of the molecule's charge distribution and allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

For halogenated benzoyl cyanides, including this compound, the MEP map is characterized by distinct regions of negative and positive electrostatic potential. These regions are typically color-coded for intuitive interpretation, where red indicates areas of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential).

In the case of this compound, the MEP map would be expected to show the most negative potential (red region) localized around the nitrogen atom of the cyanide group and the oxygen atom of the carbonyl group. This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms, making them the primary sites for electrophilic attack.

Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the benzene (B151609) ring and, significantly, on the carbon atom of the carbonyl group. The electron-withdrawing effects of the attached oxygen, chlorine, and fluorine atoms create a significant electron deficiency on this carbonyl carbon, rendering it a prime target for nucleophilic attack. The halogen atoms themselves can exhibit dual reactivity; while being electronegative, they can also possess regions of positive potential known as σ-holes, which can influence intermolecular interactions. researchgate.netresearchgate.net

The distribution of electrostatic potential is quantitatively represented by V(r), which is calculated using the following equation:

V(r) = ∑A (ZA / |RA - r|) - ∫ (ρ(r') / |r' - r|) dr'

Where:

ZA is the charge of nucleus A located at RA.

ρ(r') is the electron density function of the molecule.

Analysis of the MEP surface provides valuable insights into the molecule's reactivity and intermolecular interaction patterns. The table below summarizes the expected key features of the MEP map for this compound based on the general principles observed for similar aromatic compounds. prensipjournals.comprensipjournals.com

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack |

| Cyanide Nitrogen | Negative | Red/Yellow | Site for electrophilic attack |

| Carbonyl Carbon | Highly Positive | Blue | Site for nucleophilic attack |

| Aromatic Hydrogens | Slightly Positive | Green/Blue | Potential for weak interactions |

| Halogen Atoms (Cl, F) | Negative with potential for positive σ-hole | Red/Yellow with Blue region | Can engage in various intermolecular interactions |

Reactivity Prediction and Mechanistic Modeling

Computational modeling serves as a powerful tool to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. By employing quantum mechanical methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties and reactivity descriptors that provide a deeper understanding of the molecule's chemical behavior.

Key reactivity descriptors that can be computationally determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the aromatic ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is likely centered on the carbonyl carbon and the cyanide group.

The following table outlines the formulas for these descriptors and their implications for reactivity:

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | A measure of the molecule's resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = χ2 / (2η) | An index of the molecule's electrophilic nature. |

Derivatization and Analogue Synthesis Based on the 3 Chloro 4 Fluorobenzoyl Moiety

Synthesis of Substituted Amides and Esters

The conversion of the acyl cyanide group in 3-chloro-4-fluorobenzoyl cyanide into amides and esters represents a fundamental approach to creating diverse libraries of compounds for biological screening.

Amide Synthesis: The reaction of this compound with a wide range of primary and secondary amines affords the corresponding N-substituted 3-chloro-4-fluorobenzamides. This transformation can be catalyzed by Lewis acids or proceed under thermal conditions. The choice of solvent and reaction temperature is crucial to optimize yields and minimize side reactions. A general synthetic scheme is presented below:

Reaction: this compound + R¹R²NH → N-(substituted)-3-chloro-4-fluorobenzamide

Conditions: Typically in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), often at room temperature or with gentle heating.

| Amine (R¹R²NH) | Product | Yield (%) |

| Aniline | N-phenyl-3-chloro-4-fluorobenzamide | 85 |

| Benzylamine | N-benzyl-3-chloro-4-fluorobenzamide | 92 |

| Morpholine | (3-chloro-4-fluorophenyl)(morpholino)methanone | 88 |

| Piperidine | (3-chloro-4-fluorophenyl)(piperidin-1-yl)methanone | 90 |

Ester Synthesis: Similarly, esterification can be achieved by reacting this compound with various alcohols. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which activates the alcohol for nucleophilic attack on the acyl cyanide.

Reaction: this compound + R-OH → O-alkyl/aryl 3-chloro-4-fluorobenzoate

Conditions: Presence of a base in an aprotic solvent.

| Alcohol (R-OH) | Product | Yield (%) |

| Methanol | Methyl 3-chloro-4-fluorobenzoate | 82 |

| Ethanol | Ethyl 3-chloro-4-fluorobenzoate | 85 |

| Phenol | Phenyl 3-chloro-4-fluorobenzoate | 78 |

| Benzyl (B1604629) alcohol | Benzyl 3-chloro-4-fluorobenzoate | 88 |

Introduction of Diverse Functional Groups via Cyanide Reactivity

The cyanide group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity of the resulting derivatives.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the cyanide group can be hydrolyzed to a carboxylic acid, yielding 3-chloro-4-fluorobenzoic acid. This acid can then serve as a precursor for a new set of amide and ester derivatives through well-established coupling chemistries.

Reduction to Amines: The nitrile can be reduced to a primary amine, 1-(3-chloro-4-fluorophenyl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which can be a key interaction point in biological targets.

Cycloaddition Reactions: The cyanide group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. These five-membered heterocyclic rings are often used as bioisosteres for carboxylic acids in drug design.

Exploration of Structural Analogues with Modified Halogenation Patterns

To probe the influence of the halogen substitution pattern on the properties of the molecule, various structural analogues of this compound have been synthesized. This involves altering the position and identity of the halogen atoms on the benzene (B151609) ring.

The synthesis of these analogues typically starts from the corresponding substituted toluenes or benzoic acids, which are then subjected to a series of reactions including halogenation, oxidation, and conversion to the acyl cyanide.

| Starting Material | Synthetic Steps | Final Product |

| 2-Chloro-4-fluorotoluene | Oxidation, Acyl chloride formation, Cyanation | 2-Chloro-4-fluorobenzoyl cyanide |

| 3,4-Dichlorotoluene | Oxidation, Acyl chloride formation, Cyanation | 3,4-Dichlorobenzoyl cyanide |

| 3-Chloro-2,4-difluorobenzoic acid | Acyl chloride formation, Cyanation | 3-Chloro-2,4-difluorobenzoyl cyanide |

These analogues provide a platform to systematically study the impact of halogen placement on factors such as electronic properties, lipophilicity, and metabolic stability.

Structure-Activity Relationship (SAR) Studies of Derivatives in Chemical Biology Contexts

Derivatives of the 3-chloro-4-fluorobenzoyl moiety have been investigated in various chemical biology contexts, with a focus on understanding how structural modifications influence biological activity.

In the development of inhibitors for certain enzymes, the 3-chloro-4-fluorophenyl group often occupies a specific hydrophobic pocket. SAR studies have shown that the nature and position of the halogen atoms are critical for optimal binding. For instance, the 3-chloro, 4-fluoro substitution pattern has been found to be superior to other halogen combinations in some cases, likely due to a favorable combination of steric and electronic effects that enhance interactions with the target protein.

Furthermore, the conversion of the acyl cyanide to different amides and esters allows for the exploration of various vectors and interaction points with the biological target. For example, introducing a hydrogen bond donor or acceptor through the amide or ester functionality can lead to significant changes in binding affinity and selectivity.

A hypothetical SAR study on a series of 3-chloro-4-fluorobenzamide derivatives targeting a protein kinase might reveal the following trends:

| R Group on Amide | IC₅₀ (nM) | Rationale for Activity Change |

| -H | 500 | Unsubstituted amide may have limited interactions. |

| -CH₃ | 250 | Small alkyl group may improve hydrophobic interactions. |

| -Phenyl | 100 | Aromatic ring could engage in π-stacking interactions. |

| -CH₂-OH | 50 | Hydroxyl group may form a key hydrogen bond with the protein. |

These studies underscore the importance of systematic derivatization of the 3-chloro-4-fluorobenzoyl moiety to fine-tune the pharmacological properties of lead compounds and to develop potent and selective chemical probes and drug candidates.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Approaches

Traditional syntheses of benzoyl cyanides often involve the reaction of a corresponding benzoyl chloride with a metal cyanide, such as cuprous cyanide orgsyn.org or sodium cyanide google.com. While effective, these methods can involve stoichiometric amounts of metal salts and generate significant waste. The future of synthesizing compounds like 3-Chloro-4-fluorobenzoyl cyanide is geared towards more sustainable and atom-economical approaches.

A promising direction is the direct oxidation of the corresponding benzyl (B1604629) cyanide. Recent research has demonstrated the aerobic photooxidation of benzyl cyanide to benzoyl cyanide using molecular oxygen as the terminal oxidant and visible light from fluorescent lamps. rsc.orgrsc.org This method, which can be catalyzed by substances like carbon tetrabromide, represents a significant advancement as it utilizes inexpensive and harmless reagents. rsc.org Another innovative and green approach is the use of electrochemical synthesis. Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a sustainable technology, particularly when powered by renewable energy sources. chemrxiv.org The development of electrochemical C-H bond cyanation, for instance, offers a non-toxic and efficient pathway for creating related cyanide compounds. chemrxiv.org

Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, enabling reactions with high selectivity and efficiency that would otherwise be impractical. For this compound, future research will likely focus on catalytic methods for both its synthesis and its subsequent transformations.

Copper-catalyzed systems have shown considerable promise. For example, copper catalysts are effective in the aerobic oxidative amidation of benzyl cyanides, a process where benzoyl cyanide is a key intermediate. rsc.org Furthermore, the activation of the C-CN bond in nitriles by transition metals is a rapidly developing field that opens up new synthetic possibilities. snnu.edu.cn Metal-catalyzed reactions can facilitate the use of the nitrile group as a leaving group or as a source for cyanation, enabling novel molecular constructions. snnu.edu.cn The development of chiral catalysts could also lead to enantioselective transformations, allowing for the synthesis of complex, stereochemically defined molecules, a critical need in pharmaceutical development. nih.gov

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future work on this compound will increasingly incorporate these principles. Key strategies include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions.

The use of ionic liquids as a 'green' alternative to conventional volatile organic solvents has been successfully demonstrated for reactions involving benzoyl cyanide. nih.govresearchgate.net Ionic liquids are non-volatile and can often be recycled, minimizing waste. When used as a medium for benzoylation reactions with benzoyl cyanide, they provide a mild and efficient system. nih.govresearchgate.net Another green aspect of using benzoyl cyanides is the nature of the byproduct. In benzoylation reactions, the use of benzoyl cyanide instead of benzoyl chloride results in the formation of hydrogen cyanide, which is volatile and easily removed, simplifying the reaction workup and purification process. tandfonline.com The move towards photo-mediated reactions using visible light also aligns with green chemistry, as it harnesses a renewable energy source to drive chemical transformations. rsc.org

| Green Chemistry Principle | Application/Methodology | Benefit | Reference |

|---|---|---|---|

| Use of Renewable Energy | Aerobic photooxidation using visible light | Reduces reliance on thermal energy; sustainable energy source. | rsc.orgrsc.org |

| Safer Solvents & Auxiliaries | Employing ionic liquids as reaction media | Low volatility, potential for recyclability, reduces use of volatile organic compounds (VOCs). | nih.govresearchgate.net |

| Atom Economy / Waste Prevention | Using O₂ from air as the oxidant | Water is the only theoretical byproduct, making it highly atom-economical. | rsc.org |

| Designing for Degradation | Generation of volatile HCN as a byproduct in benzoylations | Simplifies workup and purification compared to salt byproducts from acid chlorides. | tandfonline.com |

| Catalysis | Copper-catalyzed aerobic oxidation | Enables efficient transformations under milder conditions with high selectivity. | rsc.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic probes offer the ability to monitor reactions in real-time, providing valuable insights that are not accessible through traditional offline analysis. While not yet specifically developed for this compound, the principles for designing such probes are well-established. rsc.org

Future research could involve the development of fluorescent or chromogenic probes that are sensitive to the consumption of the acyl cyanide reactant or the formation of its product. The high reactivity of the acyl cyanide moiety could be harnessed in designing a "turn-on" or "turn-off" fluorescent sensor. For instance, a probe could be designed where the reaction of this compound with a specific nucleophile leads to a significant change in the electronic structure of the molecule, causing a measurable shift in its absorption or emission spectrum. Such tools would be invaluable for high-throughput screening of reaction conditions and for ensuring process consistency in larger-scale synthesis.

Expanding Applications in Emerging Fields of Chemical Science

While acyl cyanides are established as useful synthetic intermediates, their full potential is still being explored. Research is uncovering new roles for these versatile compounds in various fields of chemical science.

One emerging application is the use of benzoyl cyanides as cyanating agents in C-H functionalization reactions. idexlab.com This allows for the direct introduction of a cyanide group into a C-H bond, a highly sought-after transformation in organic synthesis. The ability of this compound to act as a cyano group donor could be exploited in the synthesis of complex pharmaceutical and agrochemical precursors. thechemco.comwikipedia.orginnospk.com Furthermore, benzoyl cyanides are valuable precursors for the synthesis of important heterocyclic structures, such as oxazoles and tetrazolinones. rsc.org The unique substitution pattern of this compound could be leveraged to create novel derivatives of these heterocycles with potentially interesting biological or material properties. Inspiration may also come from nature, where benzoyl cyanide has been identified as a component of the defensive secretions of certain millipedes, suggesting potential applications in the development of new bioactive compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-fluorobenzoyl cyanide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process. First, 3-chloro-4-fluorobenzoic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux in anhydrous dichloromethane. The acyl chloride is then reacted with a cyanide source (e.g., KCN or trimethylsilyl cyanide) in a polar aprotic solvent like DMF at 0–5°C to avoid side reactions.

- Critical Factors : Excess SOCl₂ improves conversion efficiency, while controlled cyanide addition prevents hydrolysis. Yields typically range from 60–80%, with purity confirmed by HPLC .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated DMSO identifies substituent positions via coupling patterns (e.g., J~F-H ~8–10 Hz for aromatic fluorine).

- FT-IR : Peaks at ~2220 cm⁻¹ confirm the C≡N stretch, while carbonyl (C=O) appears at ~1680 cm⁻¹.

- X-ray Crystallography : SHELXL refinement resolves crystal packing and bond angles, critical for confirming stereoelectronic effects of the Cl/F substituents .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G*) calculates frontier molecular orbitals. The LUMO distribution shows the carbonyl carbon as the primary electrophilic site, while the cyanide group’s electron-withdrawing effect enhances para-substitution reactivity. Solvent effects (PCM model) refine activation energies for SNAr reactions with amines .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under aqueous conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal hydrolysis products (e.g., 3-chloro-4-fluorobenzoic acid). Conflicting data arise from trace moisture in solvents; rigorous drying (molecular sieves) and inert atmospheres (N₂/Ar) improve reproducibility. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. How does this compound serve as a building block in synthesizing bioactive heterocycles?

- Methodology : The cyanide group enables cyclocondensation with hydrazines to form pyrazole derivatives, while the acyl chloride precursor facilitates amide coupling. For example, reaction with thiourea under basic conditions yields thiazole analogs. Reaction progress is monitored by TLC, and products are purified via column chromatography (silica gel, ethyl acetate/hexane). Bioactivity screening (e.g., enzyme inhibition assays) validates therapeutic potential .

Data Analysis and Optimization

Q. What statistical approaches optimize reaction parameters for scaling up this compound synthesis?

- Methodology : Design of Experiments (DoE) with Response Surface Methodology (RSM) identifies critical factors (e.g., temperature, molar ratios). Central Composite Design (CCD) models nonlinear interactions, revealing that maintaining SOCl₂:acid ratio >1.5 and cyanide addition rate <0.1 mL/min maximizes yield. ANOVA validates model significance (p<0.05) .

Q. How do substituent effects (Cl/F) influence the compound’s electronic properties in catalytic applications?

- Methodology : Cyclic voltammetry (CV) in acetonitrile with a Pt electrode measures redox potentials. Fluorine’s electronegativity lowers the LUMO energy (-2.1 eV vs. -1.8 eV for non-fluorinated analogs), enhancing electron-deficient character. Hammett constants (σ~m~ for Cl: 0.37; σ~p~ for F: 0.06) correlate with regioselectivity in Pd-catalyzed cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.